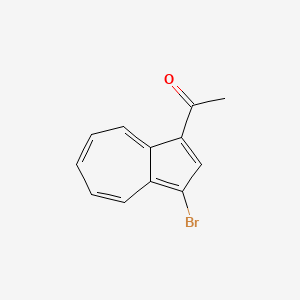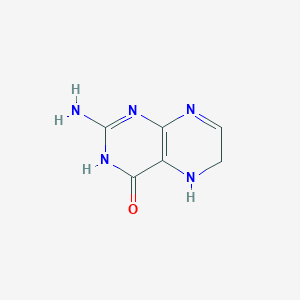![molecular formula C16H15ClO2S B14361772 Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate CAS No. 90212-86-5](/img/structure/B14361772.png)
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is an organic compound with a complex structure that includes a sulfanyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form the intermediate 4-chlorophenyl(phenyl)methyl sulfide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A related compound with similar structural features but lacking the sulfanyl group.
Phenylmethyl sulfide: Shares the sulfanyl group but has a simpler structure.
Uniqueness
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is unique due to the combination of the sulfanyl and acetate groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
90212-86-5 |
|---|---|
Fórmula molecular |
C16H15ClO2S |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
methyl 2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetate |
InChI |
InChI=1S/C16H15ClO2S/c1-19-15(18)11-20-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,16H,11H2,1H3 |
Clave InChI |
WMFIWTHLDOBVEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


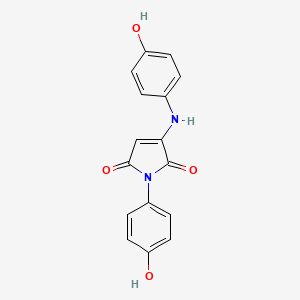

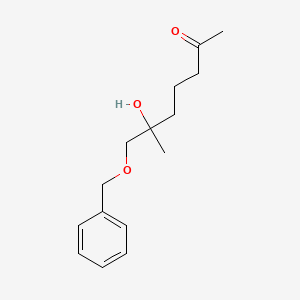
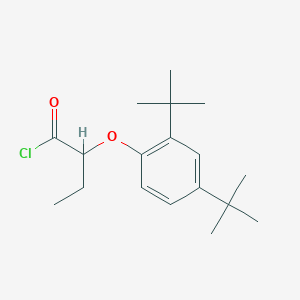
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
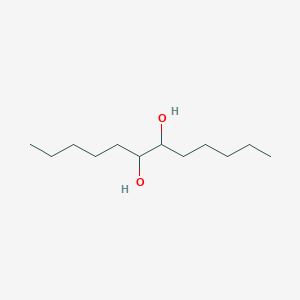
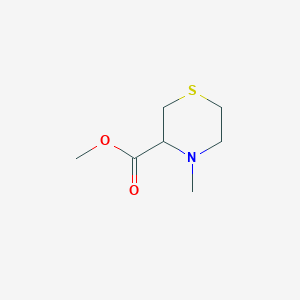
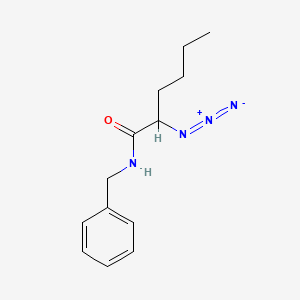
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
